N-Cyclobutylchinolin-8-amin

Übersicht

Beschreibung

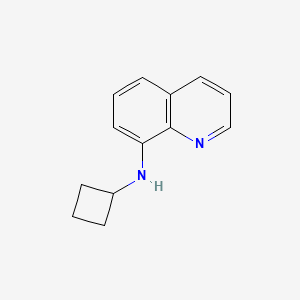

N-cyclobutylquinolin-8-amine is a chemical compound with the molecular formula C13H14N2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Wissenschaftliche Forschungsanwendungen

N-cyclobutylquinolin-8-amine has several scientific research applications:

Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly in the treatment of infectious diseases and cancer.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

Coordination Chemistry: It acts as a ligand in coordination complexes, which are studied for their catalytic and electronic properties.

Material Science: N-cyclobutylquinolin-8-amine is explored for its potential use in the development of novel materials with unique properties.

Wirkmechanismus

Target of Action

This compound is a quinolin-8-amine derivative, and quinolin-8-amines are known to be valuable scaffolds in organic synthesis . They can act as directing groups, ligands for coordination chemistry, and agents for various diseases . .

Mode of Action

Quinolin-8-amines, in general, are known to interact with their targets through intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology . This involves the use of mono-propargylated aromatic ortho-diamines . .

Biochemical Pathways

It is known that changes at the metabolome level can reflect disturbances in the preceding cascade, bridging the gap between the genome and phenotype

Result of Action

For instance, some quinoline derivatives have been found to promote cell proliferation, migration, and invasion in certain types of cancer

Biochemische Analyse

Biochemical Properties

N-cyclobutylquinolin-8-amine plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways in which these enzymes are involved . Additionally, N-cyclobutylquinolin-8-amine has shown binding affinity to certain receptor proteins, influencing signal transduction pathways.

Cellular Effects

The effects of N-cyclobutylquinolin-8-amine on various cell types and cellular processes are profound. In cancer cell lines, it has been reported to induce apoptosis, thereby reducing cell viability. This compound influences cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival . Furthermore, N-cyclobutylquinolin-8-amine affects gene expression by modulating transcription factors, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, N-cyclobutylquinolin-8-amine exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function. This binding can result in the inhibition of enzyme activity or the activation of signaling pathways. For instance, N-cyclobutylquinolin-8-amine has been shown to inhibit topoisomerase II, an enzyme critical for DNA replication and repair . This inhibition leads to the accumulation of DNA damage and subsequent cell death.

Temporal Effects in Laboratory Settings

The effects of N-cyclobutylquinolin-8-amine change over time in laboratory settings. Initially, the compound is stable and exerts its biochemical effects consistently. Over extended periods, it may undergo degradation, leading to a reduction in its efficacy. Long-term studies have shown that N-cyclobutylquinolin-8-amine can cause sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

In animal models, the effects of N-cyclobutylquinolin-8-amine vary with dosage. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, toxic effects can be observed, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

N-cyclobutylquinolin-8-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds. This interaction can lead to changes in metabolic flux and the levels of various metabolites. Additionally, N-cyclobutylquinolin-8-amine can affect the synthesis and degradation of key biomolecules, impacting overall cellular metabolism.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-cyclobutylquinolin-8-amine can be synthesized through several methods. One common approach involves the reaction of quinolin-8-amine with cyclobutyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of N-cyclobutylquinolin-8-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

N-cyclobutylquinolin-8-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Quinoline derivatives with oxidized functional groups.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline compounds with various functional groups.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quinolin-8-amine: A closely related compound with similar chemical properties but lacking the cyclobutyl group.

N-cyclopropylquinolin-8-amine: Another derivative with a cyclopropyl group instead of a cyclobutyl group.

Uniqueness

N-cyclobutylquinolin-8-amine is unique due to the presence of the cyclobutyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties compared to other quinoline derivatives .

Biologische Aktivität

N-cyclobutylquinolin-8-amine is a compound that belongs to the class of 8-hydroxyquinoline derivatives, which are known for their diverse biological activities. This article explores the biological activity of N-cyclobutylquinolin-8-amine, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of 8-Hydroxyquinoline Derivatives

The 8-hydroxyquinoline (8-HQ) scaffold has garnered significant attention due to its broad spectrum of biological activities, including:

- Antimicrobial : Effective against various bacteria and fungi.

- Anticancer : Exhibits cytotoxic effects on cancer cells.

- Antiviral : Potential activity against viral infections.

- Neuroprotective : Acts as an iron chelator, offering protection against neurodegenerative diseases.

N-cyclobutylquinolin-8-amine is part of this class and has shown promising results in preliminary studies.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of derivatives like N-cyclobutylquinolin-8-amine. The following table summarizes key findings related to the influence of structural modifications on biological activity:

| Substituent | Activity Type | Observations |

|---|---|---|

| Cyclobutyl | Anticancer | Increased cytotoxicity in certain cancer cell lines. |

| Halogen | Antiviral | Enhanced inhibition of viral replication with Cl or Br. |

| Alkyl groups | Lipophilicity | Improved membrane permeability and bioavailability. |

The presence of a cyclobutyl group has been associated with increased lipophilicity, which can enhance the compound's ability to penetrate cellular membranes, thus increasing its efficacy.

Biological Activity Studies

Recent studies have highlighted the biological activity of N-cyclobutylquinolin-8-amine:

- Anticancer Activity : In vitro studies demonstrated that N-cyclobutylquinolin-8-amine exhibits significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through the activation of caspase pathways, as evidenced by increased levels of cleaved caspases in treated cells .

- Antiviral Properties : Preliminary evaluations indicated that N-cyclobutylquinolin-8-amine possesses antiviral activity against several viruses, including influenza and coronaviruses. The mechanism appears to involve inhibition of viral entry into host cells and interference with viral replication processes .

- Neuroprotective Effects : By acting as an iron chelator, N-cyclobutylquinolin-8-amine may provide neuroprotection in models of neurodegenerative diseases. Studies showed reduced oxidative stress markers in neuronal cultures treated with the compound .

Case Studies

Several case studies have been conducted to assess the biological activity of N-cyclobutylquinolin-8-amine:

- Case Study 1 : A study involving a series of synthesized 8-HQ derivatives demonstrated that compounds with a cyclobutyl moiety exhibited enhanced anticancer activity compared to their unsubstituted counterparts. The study emphasized the importance of lipophilicity and electronic properties in determining biological efficacy .

- Case Study 2 : In a viral inhibition assay, N-cyclobutylquinolin-8-amine showed a dose-dependent reduction in viral titers, suggesting its potential as a therapeutic agent against viral infections. Further mechanistic studies revealed that it disrupts the viral life cycle at multiple stages .

Eigenschaften

IUPAC Name |

N-cyclobutylquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-4-10-5-3-9-14-13(10)12(8-1)15-11-6-2-7-11/h1,3-5,8-9,11,15H,2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKQYWDSZLUKRDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2=CC=CC3=C2N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.